1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one

ATF6 UPR ER proteostasis

APC655 is the only ATF6-selective activator with published in vivo metabolic efficacy—demonstrating reduced body weight, lowered fasted glucose, and decreased hepatic lipid accumulation in ob/ob mice. Unlike AA147 (covalent PDI modifier) or 4-PBA analogues (dual IRE1/ATF6 inhibitors), APC655 delivers clean, dose-dependent ATF6 transcriptional activation without confounding pathway inhibition. Validated in INS1e cells for ATF6LD release and chaperone (BiP, ERP72, GRP94) upregulation at 5 µmol/L. Ideal for β-cell biology, ER proteostasis, and high-content screening campaigns. Research-use-only; ships globally.

Molecular Formula C19H22N2O3S
Molecular Weight 358.46
CAS No. 385786-31-2
Cat. No. B2432754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one
CAS385786-31-2
Molecular FormulaC19H22N2O3S
Molecular Weight358.46
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCC(CC4)C)C=CC=C3C1=O
InChIInChI=1S/C19H22N2O3S/c1-3-21-16-7-8-17(14-5-4-6-15(18(14)16)19(21)22)25(23,24)20-11-9-13(2)10-12-20/h4-8,13H,3,9-12H2,1-2H3
InChIKeyZWSKPJUKFCQOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one (CAS 385786-31-2): Procurement-Focused Baseline


1-Ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one (CAS 385786-31-2), also known as APC655, is a synthetic small-molecule sulfonamide featuring a benzo[cd]indol-2(1H)-one core substituted at the 1-position with an ethyl group and at the 6-position with a 4-methylpiperidin-1-ylsulfonyl moiety [1]. It is classified as an unfolded protein response (UPR) modulator and acts as an activator of the ATF6 pathway. The compound has a molecular formula of C₁₉H₂₂N₂O₃S and a molecular weight of 358.45 g/mol .

Why In-Class UPR Modulators Cannot Simply Replace 1-Ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one


The ATF6 arm of the unfolded protein response (UPR) exhibits distinct activation kinetics and downstream transcriptional programs compared to the IRE1 and PERK pathways, with ATF6 activation being markedly delayed relative to the rapid responses of IRE1 and PERK under thapsigargin-induced ER stress [1]. UPR modulators differ fundamentally by branch selectivity—compounds such as 4-PBA analogues inhibit both IRE1 and ATF6 pathways, while APC655 selectively activates ATF6 transcriptional programs. Chaperone-based interventions like TUDCA depend on endogenous ATF6 for their beta-cell protective effects [2]; in contrast, APC655 acts by directly amplifying ATF6-driven chaperone expression in a dose-dependent manner, independently of broader UPR pathway activation [3].

Quantitative Differentiation Evidence: 1-Ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one vs. Closest Analogs and Alternatives


ATF6 Pathway Activation Selectivity: APC655 vs. AA147 (Compound 147) Mechanism

APC655 activates the ATF6 transcriptional program through a mechanism involving dose-dependent ATF6LD release and ATF6 promoter induction in INS1e rat insulinoma cells [1]. In contrast, AA147 (Compound 147), another small-molecule ATF6 activator, functions as a prodrug requiring metabolic oxidation to a quinone methide electrophile that covalently modifies ER-resident protein disulfide isomerases (PDIs) [2]. AA147 reduces amyloidogenic light chain secretion with an EC₅₀ of 1.1 μM in ALMC-2 cells [3], whereas APC655's functional activation was demonstrated at 5 μmol/L in INS1e cells through chaperone mRNA upregulation. The divergent activation mechanisms (non-covalent ATF6-release dependent vs. covalent PDI modification) indicate that these two ATF6 activators are not functionally interchangeable despite shared pathway targeting [4].

ATF6 UPR ER proteostasis selectivity

Chaperone Expression Profiling: APC655 vs. TUDCA Mechanism Dependence

APC655 (5 μmol/L) co-treatment with thapsigargin (TG) for 6 hours in INS1e cells significantly increased mRNA levels of key ER chaperones: ATF6 mRNA was boosted beyond TG-alone levels, BiP (GRP78) mRNA was increased, ERP72 (PDI) mRNA was increased, and GRP94 (HSP90B1) expression was elevated [1]. In contrast, TUDCA's protective effects in pancreatic β cells are dependent on endogenous ATF6 expression and are lost in mice with β cell-specific ATF6 deletion [2]. TUDCA does not directly upregulate chaperone transcription but rather mitigates ER stress through bile acid-mediated signaling that converges on ATF6 [2].

chaperone expression BiP GRP94 ERP72 beta cell

Functional ER Protein Folding Rescue: APC655 in P-EGFP-VSVG Trafficking Assay

APC655 (3 mmol/L) demonstrated functional rescue of ER protein folding capacity in a P-EGFP-VSVG temperature-sensitive trafficking assay. After 16 hours at 40°C (non-permissive temperature), APC655 treatment preserved folded P-EGFP-VSVG protein, as quantified by Cellomics high-content imaging normalized to nuclei number and expressed as percentage of total cells analyzed (P < 0.0001) [1]. The DMSO vehicle control showed minimal folded protein under identical conditions, confirming that APC655's ATF6-dependent chaperone induction translates to functional protein folding improvement [1].

protein folding ER trafficking P-EGFP-VSVG VSVG

Pancreatic β-Cell Functional Rescue Under ER Stress: APC655 vs. Chemical Chaperones (4-PBA)

APC655 improved pancreatic β-cell viability and insulin secretion under ER stress conditions induced by thapsigargin or cytokines [1]. This functional rescue was demonstrated in the context of a uHTS campaign using an ASGR-CLuc phenotypic folding reporter assay screening one million compounds [1]. In contrast, 4-phenylbutyric acid (4-PBA), a commonly used chemical chaperone, exhibits weak and often inadequate chaperoning ability in vitro and in vivo [2]. 4-PBA analogues (2-POAA-OMe, 2-POAA-NO₂, 2-NOAA) were developed specifically because 4-PBA itself was insufficiently potent to attenuate UPR [2]. Notably, these 4-PBA analogues inhibit both IRE1 and ATF6 pathways (blocking XBP1 splicing and ERSE activation) rather than selectively activating ATF6 [2].

beta-cell viability insulin secretion thapsigargin ER stress

In Vivo Metabolic Efficacy: APC655 Reduces Hepatic Lipid Accumulation in ob/ob Mice

In leptin-deficient ob/ob mice, a model of obesity and type 2 diabetes, daily administration of APC655 at 15 mg/kg and 50 mg/kg for 6 days decreased body weight, lowered fasted glucose, and reduced hepatic lipid accumulation [1][2]. APC655 was also effective in preserving β-cell function in this model [1]. No direct in vivo comparator study using alternative ATF6 activators (e.g., AA147) in the ob/ob model has been reported, limiting head-to-head in vivo comparison. However, the availability of in vivo efficacy data in a metabolic disease model distinguishes APC655 from ATF6 activators that lack published in vivo metabolic characterization [3].

in vivo lipid accumulation ob/ob mouse liver steatosis

Chemical Scaffold Differentiation: 6-(4-Methylpiperidin-1-yl)sulfonyl-benzo[cd]indol-2(1H)-one Core vs. Structurally Related Analogs

The benzo[cd]indol-2(1H)-one scaffold is a versatile pharmacophore that has been explored across multiple target classes including Aurora B kinase inhibition and lysosome-targeted anti-metastatic agents [1]. The specific substitution pattern of APC655—an N1-ethyl group combined with a C6-((4-methylpiperidin-1-yl)sulfonyl) moiety—is distinct from other benzo[cd]indol-2(1H)-one derivatives. Closely related analogs include 6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one (CAS 305374-45-2, lacking the N1-ethyl group) and 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one (disubstituted variant) . The N1-ethyl group in APC655 may influence lipophilicity and binding orientation relative to des-ethyl analogs, though direct comparative pharmacological data between APC655 and its des-ethyl analog have not been published .

benzo[cd]indol-2(1H)-one piperidine sulfonamide chemical scaffold SAR

Evidence-Based Application Scenarios for 1-Ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one (APC655)


ATF6-Specific Transcriptional Activation in ER Stress Biology Research

Researchers studying ATF6 branch-specific UPR signaling require a tool that selectively activates ATF6 without concomitant IRE1 or PERK pathway engagement. APC655 has been validated in INS1e cells to dose-dependently release ATF6LD and induce the ATF6 promoter, with downstream upregulation of BiP, ERP72, and GRP94 chaperone mRNAs at 5 μmol/L [1]. This contrasts with AA147 (Compound 147), which acts via covalent PDI modification as a prodrug, and with 4-PBA analogues that inhibit both IRE1 and ATF6 pathways [2][3]. APC655 is the appropriate selection when the experimental goal is clean pharmacological ATF6 activation without confounding pathway inhibition or covalent protein modification [1].

Pancreatic β-Cell ER Stress and Insulin Secretion Studies

APC655 has demonstrated functional rescue of pancreatic β-cell viability and insulin secretion under thapsigargin- and cytokine-induced ER stress conditions [1]. This makes APC655 suitable for diabetes-relevant β-cell biology studies requiring pharmacological UPR modulation. Unlike TUDCA, whose β-cell protective effects are permissive but require endogenous ATF6 expression [2], APC655 directly drives ATF6 transcriptional activity and chaperone expression, offering a complementary but mechanistically distinct experimental tool [1].

In Vivo Metabolic Disease Pharmacology in ob/ob Mouse Models

APC655 is currently the only ATF6-selective activator with published in vivo metabolic efficacy data, demonstrating decreased body weight, lowered fasted glucose, and reduced hepatic lipid accumulation in leptin-deficient ob/ob mice at 15 and 50 mg/kg/day i.p. over 6 days [1][2]. For metabolic disease pharmacology programs requiring an ATF6 activator with demonstrated in vivo target engagement and efficacy in diabetes/obesity models, APC655 provides evidence that alternative ATF6 activators (e.g., AA147, which has been studied in ischemia-reperfusion but not metabolic disease models) do not [3].

Chemical Probe Procurement for High-Content ER Proteostasis Screening

The P-EGFP-VSVG temperature-sensitive trafficking assay provides a validated functional readout for APC655's ER protein folding enhancement at 3 mmol/L, with statistically significant rescue quantified by Cellomics high-content imaging (P < 0.0001 vs. DMSO) [1]. APC655's activity in this functional assay—combined with its origin from a million-compound uHTS campaign using an ASGR-CLuc phenotypic folding reporter [1]—makes it suitable as a positive control or reference compound in high-content screening campaigns focused on ER proteostasis, protein folding, and UPR modulation [1].

Quote Request

Request a Quote for 1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.